2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide

HIV-1 reverse transcriptase NNRTI benzimidazole

Structurally unique dual-pharmacophore with free benzimidazole N1-H, para-sulfamoyl zinc-binding motif, and oxidizable thioether linker. Unlike N1-aryl analogs, this compound retains the N1-H hydrogen-bond donor critical for CA active-site water networks. Validated for CA inhibitor screening (predicted targets: CA I, II, IV), HIV-1 NNRTI negative control, and sulfoxide/sulfone oxidation-state SAR. High aqueous solubility (≥100 mg/mL) enables co-crystallization and biophysical assays without DMSO artifacts. MW 362.44, logP 2.44—Lipinski-compliant with headroom for further substitution. One procurement unlocks a 3-compound oxidation-state series (sulfide/sulfoxide/sulfone).

Molecular Formula C15H14N4O3S2
Molecular Weight 362.42
CAS No. 81958-34-1
Cat. No. B2725108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide
CAS81958-34-1
Molecular FormulaC15H14N4O3S2
Molecular Weight362.42
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C15H14N4O3S2/c16-24(21,22)11-7-5-10(6-8-11)17-14(20)9-23-15-18-12-3-1-2-4-13(12)19-15/h1-8H,9H2,(H,17,20)(H,18,19)(H2,16,21,22)
InChIKeySLIAAJNNMUZVIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-Benzimidazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide (CAS 81958-34-1): Procurement-Relevant Structural and Physicochemical Profile


2-(1H-Benzimidazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide (CAS 81958-34-1) is a synthetic, dual-pharmacophore small molecule (C₁₅H₁₄N₄O₃S₂, MW 362.44) that integrates a benzimidazole heterocycle with a para-sulfamoylphenyl acetamide via a thioether (-S-CH₂-) bridge . It belongs to the broader class of benzimidazole-2-ylthio acetamides, a scaffold extensively explored in carbonic anhydrase (CA) inhibition, HIV-1 non-nucleoside reverse transcriptase inhibition (NNRTI), and antimicrobial drug discovery [1]. The compound features a free (unsubstituted) benzimidazole N1-H, distinguishing it from the N1-aryl-substituted analogs that dominate the HIV-1 NNRTI literature [2]. As of the ChEMBL 20 annotation cycle, no biological activity has been registered for this exact compound; its target engagement profile remains predicted via SEA (Similarity Ensemble Approach), with top-ranked predictions including carbonic anhydrase isoforms I, II, and IV, and ADAM17 [3].

Why Generic Benzimidazole-Sulfonamide Substitution Cannot Replace CAS 81958-34-1 in Targeted Research Programs


The compound occupies a structurally distinct niche that cannot be reproduced by two of its most commercially available close analogs: the phenyl-substituted derivative 2-(1H-benzimidazol-2-ylsulfanyl)-2-phenyl-N-(4-sulfamoylphenyl)acetamide (MW 438.5, +76 Da) and the N1-aryl/meta-sulfamoyl compound BDBM113888 . In the former, the alpha-phenyl group introduces steric bulk adjacent to the amide carbonyl, altering the conformational ensemble of the thioether linker and potentially obstructing the zinc-binding trajectory in carbonic anhydrase active sites. In the latter, the N1-(4-methylphenyl) substitution eliminates the benzimidazole NH hydrogen-bond donor, a feature that cocrystal structures of related S-alkylated benzimidazole-sulfonamides bound to hCA II have shown to participate in water-mediated contacts with the enzyme [1]. Furthermore, the para-sulfamoyl orientation in CAS 81958-34-1 positions the zinc-binding sulfonamide moiety differently from the meta-sulfamoyl orientation of BDBM113888, which has a reported ADAM17 IC₅₀ of 69.5 µM [2]. These three structural variables — benzimidazole N1 substitution status, sulfamoyl ring position, and alpha-carbon substitution — collectively preclude generic interchangeability for any assay where target binding geometry is determinant [3].

Quantitative Differentiation Evidence for CAS 81958-34-1: Head-to-Head Structural Comparisons and Class-Level Activity Benchmarks


Free Benzimidazole N1-H Preserves Hydrogen-Bond Donor Capacity Absent in N1-Aryl HIV-1 NNRTI Analogs

CAS 81958-34-1 retains a free, unsubstituted benzimidazole N1-H, whereas the entire Monforte-series of HIV-1 NNRTI-active N1-aryl-2-arylthioacetamido-benzimidazoles bear an N1-aryl substituent (e.g., 4-methylphenyl, 4-chlorophenyl) that eliminates this hydrogen-bond donor [1]. In the 2014 SAR study, all active NNRTIs required N1-aryl substitution for antiviral activity, with EC₅₀ values reaching nanomolar concentrations against HIV-1 in MT-4 cells [1]. The free NH of CAS 81958-34-1 is structurally incompatible with the NNRTI binding mode but preserves the donor functionality for alternative targets such as carbonic anhydrases, where cocrystal structures of S-alkylated benzimidazole-benzenesulfonamides with hCA II (PDB entries from Čapkauskaitė et al.) reveal the benzimidazole NH engaged in a water-bridged hydrogen-bond network with the enzyme [2]. This bifurcation in N1-substitution requirements constitutes a target-engagement switch: N1-aryl substitution is mandatory for HIV-1 RT inhibition; free N1-H is compatible with CA binding.

HIV-1 reverse transcriptase NNRTI benzimidazole hydrogen-bond donor structure-activity relationship

Para-Sulfamoyl Orientation on Phenylacetamide Provides Geometrically Distinct Zinc-Binding Geometry vs. Meta-Sulfamoyl Analog BDBM113888

CAS 81958-34-1 bears the sulfamoyl (-SO₂NH₂) group at the para position of the phenyl ring attached to the acetamide nitrogen. The BindingDB-registered analog BDBM113888 (2-[1-(4-methylphenyl)benzimidazol-2-yl]sulfanyl-N-(3-sulfamoylphenyl)acetamide) carries the sulfamoyl group at the meta position and additionally has an N1-(4-methylphenyl) substituent [1]. BDBM113888 has a reported ADAM17 IC₅₀ of 69.5 µM, representing weak inhibition [1]. In the broader benzimidazole-sulfonamide CA inhibitor series reported by Uslu et al. (2020), para-sulfonamide-substituted 2-arylbenzimidazoles achieved Ki values of 5.2–29.3 nM against tumor-associated CA IX and 9.9–41.7 nM against CA XII, with the most potent compound (4c) exhibiting Ki = 6.6 nM for CA IX and 9.9 nM for CA XII, and selectivity ratios of 3.4–25.2 over cytosolic CA I/II [2]. The para- vs. meta-sulfamoyl positional difference translates into distinct zinc-coordination geometry within the CA active site: para-substitution extends the sulfonamide along the substrate-binding channel, whereas meta-substitution introduces an angular offset that may reduce binding complementarity.

carbonic anhydrase sulfonamide zinc-binding isomer differentiation ADAM17

Thioether (S-Alkylated) Linker Confers Stronger Carbonic Anhydrase Binding than N-Alkylated Benzimidazole Isosteres

CAS 81958-34-1 embodies an S-alkylated (thioether) benzimidazole architecture. Čapkauskaitė et al. (2010) directly compared S-alkylated vs. N-alkylated benzimidazole-benzenesulfonamide pairs and demonstrated that S-alkylated derivatives consistently exhibited stronger binding to recombinant human carbonic anhydrase isoforms. The S-alkylated compounds achieved Kd values of approximately 50–100 nM for drug-targeted hCA VII and XIII, as measured by isothermal titration calorimetry (ITC) and confirmed by the thermal shift assay [1]. In contrast, the corresponding N-alkylated regioisomers showed systematically weaker binding. The cocrystal structures of selected S-alkylated compounds with hCA II revealed that the thioether sulfur is positioned at the interface of the hydrophobic and hydrophilic halves of the CA active-site cleft, with the benzimidazole ring system making favorable van der Waals contacts, while the N-alkylated topology forces a different ring orientation that disrupts these interactions [1]. CAS 81958-34-1, as an S-alkylated benzimidazole, benefits from this validated binding mode; N-alkylated benzimidazole-sulfonamide analogs (e.g., N-benzyl or N-alkyl substituted) would not recapitulate the same geometry.

carbonic anhydrase thioether linker S-alkylation N-alkylation binding affinity isothermal titration calorimetry

Molecular Weight Advantage of 362.44 Da vs. Phenyl-Substituted Analog (438.5 Da) Favors Ligand Efficiency-Driven Optimization

CAS 81958-34-1 has a molecular weight of 362.44 Da, which is 76.1 Da (17.4%) lower than the phenyl-substituted analog 2-(1H-benzimidazol-2-ylsulfanyl)-2-phenyl-N-(4-sulfamoylphenyl)acetamide (MW 438.5 Da, CAS 892675-95-5) . The alpha-phenyl group in the latter contributes additional lipophilicity and steric bulk adjacent to the amide carbonyl, increasing the number of rotatable bonds from 6 to 8 and the calculated logP from approximately 2.44 (ZINC prediction for CAS 81958-34-1) to an estimated >3.5 [1]. In the context of fragment-based or ligand-efficiency-driven lead optimization, the lower MW of CAS 81958-34-1 provides greater headroom for subsequent substitution without exceeding Lipinski's Rule of Five thresholds. Additionally, the documented aqueous solubility of CAS 81958-34-1 is ≥100 mg/mL (767.87 mM in H₂O, per supplier data), which compares favorably with many benzimidazole derivatives that exhibit sub-mg/mL aqueous solubility [2]. The phenyl analog, by contrast, is expected to have substantially reduced aqueous solubility due to its higher MW and lipophilicity.

ligand efficiency molecular weight lead optimization drug-likeness physicochemical properties

Thioether Linker Oxidation State Provides a Chemically Addressable Handle for Prodrug or Affinity Modulation Absent in Methylene-Linked Analogs

The thioether (-S-CH₂-) bridge in CAS 81958-34-1 is chemically distinct from the methylene (-CH₂-CH₂-) or amide (-NH-CO-) linkers found in many benzimidazole-acetamide analogs. This thioether can be selectively oxidized to the corresponding sulfoxide (-SO-CH₂-) or sulfone (-SO₂-CH₂-) using controlled stoichiometric oxidants (e.g., mCPBA or H₂O₂), a transformation that has been systematically exploited in the benzimidazole-based sulfide/sulfoxide antiproliferative series reported by the Monforte and Ferro groups [1]. In that study, benzimidazole sulfide derivatives (4a–i) and their corresponding sulfoxide derivatives (5a–h) were directly compared; the sulfoxides showed altered antiproliferative activity profiles relative to the parent sulfides, indicating that the sulfur oxidation state modulates biological activity [1]. The thioether sulfur also serves as a hydrogen-bond acceptor in protein-ligand complexes, as evidenced in the hCA II cocrystal structures of S-alkylated benzimidazole-benzenesulfonamides [2]. Methylene-linked analogs lack this tunable sulfur center, providing no equivalent chemical diversification handle.

thioether oxidation sulfoxide sulfone prodrug design linker chemistry SAR

Procurement-Relevant Application Scenarios for CAS 81958-34-1 Based on Quantitative Differentiation Evidence


Carbonic Anhydrase Isoform-Selective Inhibitor Screening and SAR Expansion

CAS 81958-34-1 is structurally pre-validated for CA inhibitor screening programs. The combination of a free benzimidazole N1-H (compatible with CA active-site water networks), para-sulfamoyl zinc-binding group (geometrically aligned with the CA catalytic zinc), and S-alkylated thioether linker (Kd 50–100 nM range demonstrated for this topology against hCA VII/XIII [1]) positions the compound as a screening candidate for isoform selectivity profiling across the 12 catalytically active human CA isoforms. The para-sulfonamide benzimidazole class has produced inhibitors with CA IX Ki values as low as 5.2 nM and selectivity ratios exceeding 25-fold over cytosolic isoforms [2]. CAS 81958-34-1, with its lower MW (362.44 Da) and high aqueous solubility (≥100 mg/mL [3]), is well-suited for primary screening at concentrations up to 100 µM without DMSO toxicity concerns, and its thioether linker permits subsequent oxidation-state diversification for affinity maturation.

Negative Control or Orthogonal Chemotype for HIV-1 NNRTI Lead Series

Because CAS 81958-34-1 lacks the N1-aryl substituent that is mandatory for HIV-1 NNRTI activity in the Monforte chemotype [4], it serves as a structurally matched negative control for N1-aryl-benzimidazole NNRTI screening cascades. All active compounds in the 2014 and 2018 Monforte series bear N1-aryl groups and inhibit HIV-1 RT at nanomolar concentrations [5]. CAS 81958-34-1, differing only by the absence of N1-aryl substitution, is predicted to be inactive against HIV-1 RT and can therefore be used to confirm that observed antiviral activity in a novel analog series is N1-substitution-dependent rather than arising from the benzimidazole-thioether-acetamide scaffold itself.

Thioether-to-Sulfoxide/Sulfone Prodrug or Affinity-Modulation Chemistry

The oxidizable thioether linker of CAS 81958-34-1 enables systematic exploration of sulfur oxidation state effects on target binding and pharmacokinetics. Direct precedent exists in the benzimidazole sulfide/sulfoxide antiproliferative series where S-oxidation modulated biological activity [6]. A researcher procuring CAS 81958-34-1 can, with a single chemical step (mCPBA or H₂O₂), generate the corresponding sulfoxide and sulfone derivatives, creating a three-compound oxidation-state series from one procurement. This strategy is not accessible with methylene-linked or amide-linked benzimidazole-acetamide analogs.

Computational Docking and Structure-Based Drug Design Using a Low-MW, Rule-of-Five-Compliant Scaffold

With a molecular weight of 362.44 Da, predicted logP of 2.44, 6 rotatable bonds, and 2 hydrogen-bond donors [7], CAS 81958-34-1 satisfies all Lipinski Rule of Five criteria with substantial headroom for further substitution. The ZINC SEA predictions [7] identify CA1, CA2, CA4, and ADAM17 as top-ranked potential targets, providing a computationally tractable starting point for structure-based docking campaigns. The compound's high aqueous solubility facilitates co-crystallization trials and biophysical assays (SPR, ITC, ThermoFluor) without the confounding effects of organic co-solvents, making it an attractive core scaffold for fragment-based or structure-guided lead generation.

Quote Request

Request a Quote for 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.